molecular formula C20H18FN3O4 B4888267 9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No. B4888267
M. Wt: 383.4 g/mol
InChI Key: LWQSAWBZQWIABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex isoquinoline derivatives, such as the one , often involves multistep reactions, including cyclization and functional group transformations. For instance, the synthesis of similar compounds has been achieved through methods like the reaction of dipolarophiles with benzadoxime in the presence of sodium hypochlorite, demonstrating the intricate steps required to construct such molecules (Akkurt et al., 2010). These methodologies highlight the challenges and creativity needed in synthetic organic chemistry to produce compounds with specific functional groups and molecular frameworks.

Molecular Structure Analysis

The determination of molecular structures of compounds like 9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves advanced spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. The crystal structure analysis provides insights into the conformational preferences and stabilizing interactions within the molecule, which are crucial for understanding its reactivity and properties (Lyakhov et al., 2000).

Chemical Reactions and Properties

Isoquinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions can include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are fundamental in modifying the compound for specific applications or further synthetic steps. The study of these reactions provides valuable information on the reactivity patterns of such compounds (Obika et al., 2007).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its handling and storage conditions. Studies on similar compounds have revealed the impact of specific substituents on these physical properties, offering insights into how modifications to the chemical structure can alter physical characteristics (Chopra et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are critical for understanding the behavior of isoquinoline derivatives in chemical reactions. These properties are determined by the electronic structure of the molecule, which can be elucidated through computational studies and experimental investigations. For instance, charge density studies have shown how specific substituents affect the molecule's electron distribution, influencing its reactivity and interaction with other molecules (Chopra et al., 2006).

properties

IUPAC Name

9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-28-7-6-24-18-17(19(26)23-20(24)27)14-8-12(9-16(25)15(14)10-22-18)11-2-4-13(21)5-3-11/h2-5,10,12H,6-9H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSAWBZQWIABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Reactant of Route 2
9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Reactant of Route 3
Reactant of Route 3
9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Reactant of Route 4
Reactant of Route 4
9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Reactant of Route 5
9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Reactant of Route 6
Reactant of Route 6
9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

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